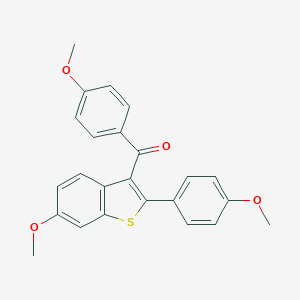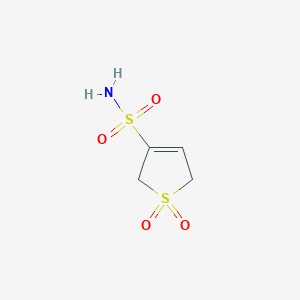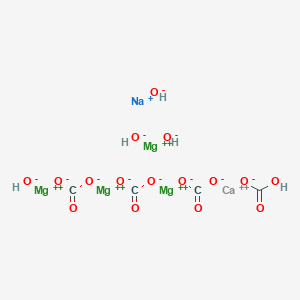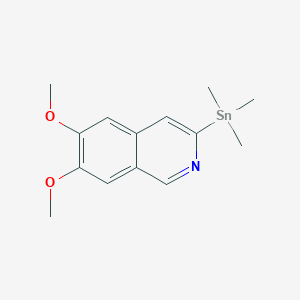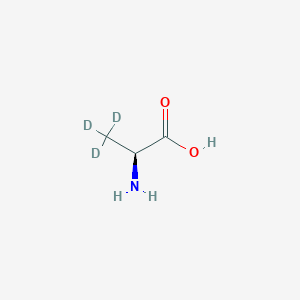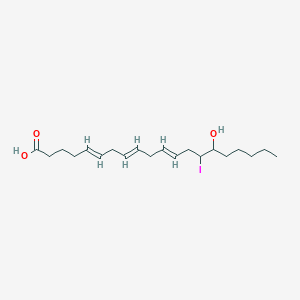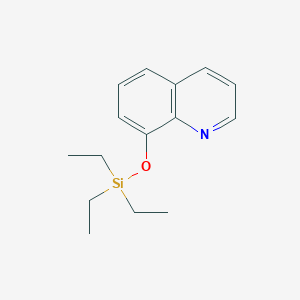
8-((Triethylsilyl)oxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((Triethylsilyl)oxy)quinoline, commonly known as TEQ, is a chemical compound that has gained significant attention in scientific research over the past few decades. TEQ is a versatile molecule that has been studied for its ability to act as a ligand, catalyst, and reagent in various chemical reactions.
Mécanisme D'action
TEQ acts as a ligand by coordinating with metal ions, such as palladium, copper, and nickel, to form stable complexes. These complexes can then participate in various catalytic reactions, including cross-coupling reactions, C-H activation, and cycloaddition reactions.
Effets Biochimiques Et Physiologiques
TEQ has not been extensively studied for its biochemical and physiological effects. However, studies have shown that TEQ can act as an inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that TEQ may have potential therapeutic applications in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
TEQ has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various reactions. TEQ is also highly soluble in organic solvents, which makes it easy to handle in the lab. However, TEQ has some limitations, including its toxicity and potential environmental hazards.
Orientations Futures
TEQ has several potential future directions for research. One area of interest is the development of TEQ-based catalysts for various chemical reactions. Another area of interest is the study of TEQ's potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. Furthermore, TEQ's potential environmental hazards should be studied to ensure its safe use in industrial applications.
Conclusion
In conclusion, TEQ is a versatile chemical compound that has been studied for its ability to act as a ligand, catalyst, and reagent in various chemical reactions. TEQ has several potential applications in scientific research, including the synthesis of various heterocyclic compounds and natural products. Further research is needed to fully understand TEQ's potential therapeutic applications and environmental hazards.
Méthodes De Synthèse
TEQ can be synthesized by reacting 8-hydroxyquinoline with triethylsilyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of TEQ as a yellow solid with a high yield.
Applications De Recherche Scientifique
TEQ has been widely used in scientific research for its ability to act as a ligand in various metal-catalyzed reactions. It has been used in the synthesis of various heterocyclic compounds, including quinolines, isoquinolines, and benzimidazoles. TEQ has also been used as a reagent in the synthesis of various natural products, including alkaloids and terpenoids.
Propriétés
Numéro CAS |
120540-77-4 |
|---|---|
Nom du produit |
8-((Triethylsilyl)oxy)quinoline |
Formule moléculaire |
C15H21NOSi |
Poids moléculaire |
259.42 g/mol |
Nom IUPAC |
triethyl(quinolin-8-yloxy)silane |
InChI |
InChI=1S/C15H21NOSi/c1-4-18(5-2,6-3)17-14-11-7-9-13-10-8-12-16-15(13)14/h7-12H,4-6H2,1-3H3 |
Clé InChI |
CQYOPFARLWEYCC-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OC1=CC=CC2=C1N=CC=C2 |
SMILES canonique |
CC[Si](CC)(CC)OC1=CC=CC2=C1N=CC=C2 |
Synonymes |
Quinoline, 8-[(triethylsilyl)oxy]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



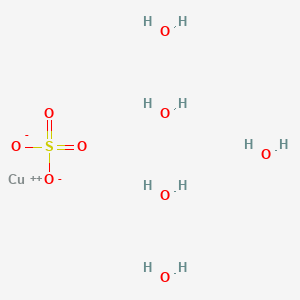
![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)
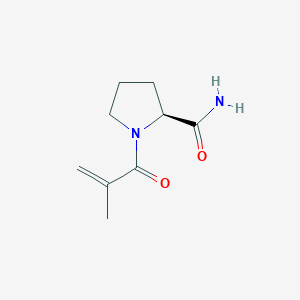
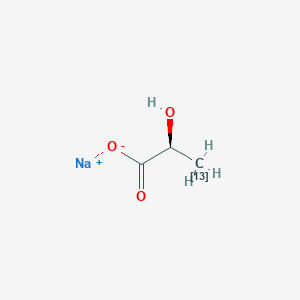
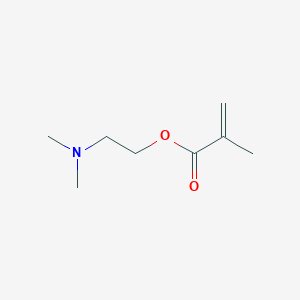
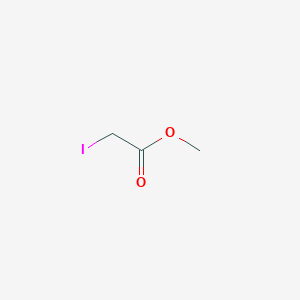
![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
methanone](/img/structure/B52461.png)
